molecular formula C10H7F6N3O B2478032 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine CAS No. 2378502-97-5

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine

Cat. No.: B2478032
CAS No.: 2378502-97-5
M. Wt: 299.176
InChI Key: OERKQBFBEXRWDK-UHFFFAOYSA-N
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Description

Typically, compounds with the structure of benzimidazol-2-amine have a benzene ring fused to an imidazole ring, which is an aromatic heterocycle with a five-member ring of two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of o-phenylenediamine (a compound with two amine groups attached to a benzene ring) with a carboxylic acid derivative . The specific reagents and conditions would depend on the particular substituents on the benzimidazole ring.


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of benzimidazoles depend on the specific substituents present on the benzene and imidazole rings. They might undergo electrophilic substitution reactions or act as ligands in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with various chemical reagents .

Scientific Research Applications

  • Synthesis and Biological Applications :

    • Benzimidazole derivatives, including structures similar to 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine, have been synthesized and evaluated for various biological activities. These derivatives exhibit significant anti-inflammatory and analgesic responses, indicating potential therapeutic applications (Mariappan et al., 2011).
  • Chemical Synthesis Pathways :

    • The compound has been involved in cyclization reactions leading to the formation of pyrimido[1,2-a]benzimidazoles. These reactions highlight its utility in organic synthesis and potential in creating novel chemical structures (Goryaeva et al., 2010).
  • Corrosion Inhibition :

    • Certain benzimidazole derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic media. This suggests potential industrial applications for similar benzimidazole compounds in protecting metals from corrosion (Tang et al., 2013).
  • Catalysis and Coordination Chemistry :

    • Benzimidazole-based ligands have been utilized in forming copper complexes with structures relevant to polysaccharide monooxygenases. This demonstrates their role in catalysis and coordination chemistry (Castillo et al., 2014).
  • Organic Electronics :

    • Bipolar triphenylamine-benzimidazole derivatives have been developed for use in organic light-emitting diodes (OLEDs), indicating the potential of benzimidazole compounds in electronic applications (Ge et al., 2008).
  • Metal-Organic Frameworks :

    • Benzimidazole-based ligands have been used to form heterometallic three-dimensional metal–organic frameworks (MOFs) exhibiting dual emissions, which could be applied in the development of white-light phosphors (Liu et al., 2012).

Mechanism of Action

The mechanism of action of a benzimidazole compound would depend on its specific biological target. Some benzimidazoles are used as pharmaceuticals and have various mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. These might include its use as a pharmaceutical, its role in chemical synthesis, or its potential as a material in various industries .

Properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6N3O/c11-7(20-10(14,15)16)9(12,13)19-6-4-2-1-3-5(6)18-8(19)17/h1-4,7H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERKQBFBEXRWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(C(OC(F)(F)F)F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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